N-Isobutylformamide

Description

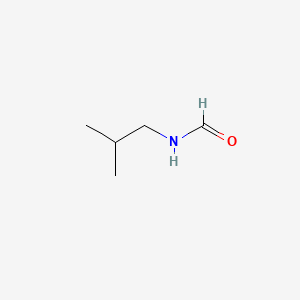

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTTVNSXEHWZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-96-5 | |

| Record name | N-Isobutylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isobutylformamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH86RX4EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Isobutylformamide: A Technical Guide for Researchers

CAS Number: 6281-96-5

This technical guide provides an in-depth overview of N-Isobutylformamide, catering to researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its biological activities.

Core Chemical and Physical Properties

This compound, also known as N-(2-methylpropyl)formamide, is a colorless liquid with a characteristic odor.[1] It is a carboxamide that finds applications as a research chemical, a solvent, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 6281-96-5 | [2] |

| Molecular Formula | C5H11NO | [3] |

| Molecular Weight | 101.15 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 202.4 °C at 760 mmHg | [4] |

| Density | 0.885 g/cm³ at 25 °C | [1] |

| Solubility in Water | Soluble | [1] |

| Flash Point | 102.4 °C | |

| Refractive Index | 1.407 | |

| LogP (Octanol/Water Partition Coefficient) | 0.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 29.1 Ų | [3] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the N-formylation of isobutylamine.[1] This can be achieved through various procedures, with the reaction using formic acid being a common and practical approach.[5][6]

Experimental Protocol: N-Formylation of Isobutylamine with Formic Acid

This protocol describes a practical and convenient procedure for the N-formylation of isobutylamine using aqueous formic acid.[5]

Materials:

-

Isobutylamine

-

Aqueous 85% formic acid

-

Toluene

-

Dean-Stark trap

-

Standard reflux apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine isobutylamine (1.0 g) and toluene.

-

Add 1.2 to 2.0 equivalents of aqueous 85% formic acid to the mixture.[5]

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[5]

-

Continue refluxing for 4-9 hours, monitoring the reaction's completion by thin-layer chromatography (TLC) until the starting amine is no longer detectable.[5]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene solvent using a rotary evaporator. The resulting crude this compound is often of sufficient purity for many applications.[5]

Purification (Optional): For higher purity, the crude product can be purified by fractional distillation under reduced pressure.[7]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Formamides, including this compound, have been identified as uncompetitive inhibitors of liver alcohol dehydrogenases (ADH).[8] This inhibitory action is of interest in structure-function studies and for the specific inhibition of alcohol metabolism.[8]

Mechanism of Inhibition of Horse Liver Alcohol Dehydrogenase (HLADH)

This compound acts as an uncompetitive inhibitor by binding to the enzyme-NADH complex.[8] This means that the inhibitor binds to a site on the enzyme that becomes available only after the substrate (in this case, the cofactor NADH) has bound to the active site. This binding forms a non-productive ternary complex, preventing the catalytic conversion of the substrate and thus inhibiting the enzyme's activity.

The ordered bi-bi mechanism is characteristic of HLADH, where the coenzyme (NADH or NAD+) binds first, followed by the substrate (alcohol or aldehyde).[9][10] this compound mimics the aldehyde substrate and binds to the enzyme-NADH complex, effectively halting the catalytic cycle.[8]

Caption: Uncompetitive inhibition of HLADH by this compound.

Safety and Toxicology

Conclusion

This compound is a valuable chemical compound with established synthesis routes and interesting biological activity as an enzyme inhibitor. This guide provides foundational knowledge for researchers working with this molecule, from its fundamental properties to practical experimental guidance and an understanding of its mechanism of action on a key metabolic enzyme. Further research into its toxicological profile and potential applications in medicinal chemistry is warranted.

References

- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 6281-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scispace.com [scispace.com]

- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formamides mimic aldehydes and inhibit liver alcohol dehydrogenases and ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. N,N-DIISOBUTYLFORMAMIDE | 2591-76-6 [amp.chemicalbook.com]

N-Isobutylformamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and physical properties of N-Isobutylformamide, a versatile carboxamide compound. This document outlines its fundamental molecular characteristics and explores its application in synthetic chemistry, supported by relevant experimental context.

Core Molecular Data

This compound is a member of the formamide class of compounds, characterized by a formyl group attached to an isobutyl amine.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H11NO | PubChem[1], GSRS[2] |

| Molecular Weight | 101.15 g/mol | PubChem[1], GSRS[2], Cheméo[3], Benchchem[4] |

| IUPAC Name | N-(2-methylpropyl)formamide | PubChem[1] |

| CAS Number | 6281-96-5 | PubChem[1], Benchchem[4] |

Synthesis and Experimental Context

This compound serves as a model substrate in various chemical transformations, particularly in the study of C(sp³)–H bond activation, a significant challenge in organic synthesis.[4] The synthesis of N-substituted formamides like this compound is a fundamental process in organic chemistry, often serving as a method for introducing a protecting group for amines.

A common method for its synthesis is the acylation of isobutylamine with formic acid.[4] This reaction is a condensation process that results in the formation of a stable amide bond and a water molecule.[4]

Logical Relationship: Synthesis of this compound

The synthesis of this compound from isobutylamine and formic acid can be represented as a straightforward logical flow.

References

An In-depth Technical Guide to the Synthesis of N-Isobutylformamide from Isobutylamine and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-isobutylformamide, a valuable amide intermediate, through the direct formylation of isobutylamine with formic acid. This reaction is a fundamental and straightforward method for creating the formamide functional group.

Reaction Principle

The synthesis of this compound from isobutylamine and formic acid is a classic example of N-formylation, a type of acylation reaction. The overall transformation is a condensation reaction where the nucleophilic amine group of isobutylamine attacks the carbonyl carbon of formic acid. This process results in the formation of a stable amide bond and a molecule of water as a byproduct.[1] The reaction is typically driven to completion by heating the mixture, often with azeotropic removal of the water that is formed.[2][3]

Reaction Pathway

The chemical transformation can be visualized as a direct nucleophilic acyl substitution.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

While various methods exist for N-formylation, direct synthesis using formic acid is often preferred for its simplicity and cost-effectiveness.[4] Below are detailed experimental protocols adapted from general procedures for the formylation of primary amines.

Protocol 1: Solvent-Free Synthesis at Elevated Temperature

This method is based on a green chemistry approach that avoids the use of solvents, simplifying the workup procedure.[1][2]

-

Reagents and Equipment:

-

Isobutylamine

-

Formic acid (85-90% aqueous solution)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle

-

Standard glassware for workup

-

-

Procedure:

-

In a round-bottom flask, combine isobutylamine (1.0 equivalent) and formic acid (1.2-2.0 equivalents).

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion (typically within a few hours), cool the reaction mixture to room temperature.

-

Quench the mixture by carefully pouring it over crushed ice.[5]

-

Extract the product with a suitable organic solvent, such as ethyl acetate.[5]

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining formic acid.[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[5]

-

If necessary, purify the product further by distillation or column chromatography.

-

Protocol 2: Azeotropic Removal of Water with Toluene

This classic method utilizes a Dean-Stark apparatus to remove water as it is formed, driving the reaction equilibrium towards the product.[2][3][6]

-

Reagents and Equipment:

-

Isobutylamine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Round-bottom flask, Dean-Stark trap, reflux condenser, and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add isobutylamine (1.0 g, 1 equivalent) and toluene.[6]

-

Add aqueous formic acid (85%, 1.0-1.2 equivalents).[6]

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux (the temperature of the toluene azeotrope) and continue heating for 4-9 hours, or until no more water is collected in the Dean-Stark trap.[6]

-

Monitor the disappearance of the starting material by TLC.[6]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Evaporate the toluene under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps.[6]

-

If further purification is required, short column chromatography or distillation can be performed.[6]

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-formylation of primary amines using formic acid, which are applicable to the synthesis of this compound.

| Parameter | Solvent-Free Method | Azeotropic (Toluene) Method | Catalyst/Additive Method |

| Isobutylamine:Formic Acid (molar ratio) | 1 : 1.2-2.0 | 1 : 1.0-1.2 | 1 : 2 |

| Temperature (°C) | 60 - 80 °C | Reflux (approx. 110 °C) | 60 - 70 °C |

| Reaction Time | 1 - 8 hours | 4 - 9 hours | 40 - 90 minutes |

| Solvent | None | Toluene | None |

| Catalyst/Additive | None | None | Iodine (I₂) or Melaminetrisulfonic acid (MTSA)[1][2] |

| Typical Yield | Good to Excellent (>85%)[2] | Excellent (>95%)[6] | High to Excellent (>90%)[1][2] |

| Workup | Aqueous quench and extraction | Solvent evaporation | Varies with catalyst |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for this compound synthesis.

References

An In-depth Technical Guide to the Physical Properties of N-Isobutylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Isobutylformamide. The information is presented to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Introduction

This compound, with the CAS number 6281-96-5, is a monoalkyl-substituted amide.[1][2] Like other amides, its physical characteristics, such as a relatively high boiling point and water solubility, are influenced by the polarity of the amide group and its capacity for hydrogen bonding.[3][4][5] These properties make it a subject of interest as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its key physical constants, the methodologies for their determination, and a visual representation of a standard experimental workflow.

Core Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO | [1][6][7] |

| Molecular Weight | 101.15 g/mol | [1][6][7] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 173-175 °C | [1] |

| Density | 0.94 g/cm³ | [1] |

| Solubility in Water | Soluble | [1] |

| CAS Number | 6281-96-5 | [1][6][7] |

| InChI Key | XCTTVNSXEHWZBI-UHFFFAOYSA-N | [1][7] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid organic compounds like this compound are outlined below. These represent standard laboratory procedures.

3.1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] A common and effective method for its determination involves the use of a Thiele tube or an aluminum block heating apparatus.[1][6]

-

Apparatus: Thiele tube or aluminum block, thermometer, small fusion tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner), and the liquid sample (this compound).

-

Procedure:

-

A small quantity of this compound is placed into the fusion tube.

-

The capillary tube is placed into the fusion tube with its open end submerged in the liquid and the sealed end protruding above the surface.[1][6]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in the Thiele tube or aluminum block and heated gently and uniformly.[1][2]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted; this is the boiling point of the liquid.[1][8]

-

Heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.[6][8]

-

3.2. Determination of Density (Gravimetric Method)

The density of a liquid is its mass per unit volume.[9] A straightforward and accurate method for determining the density of a liquid involves weighing a known volume.

-

Apparatus: A pycnometer (a glass flask with a precise volume) or a graduated cylinder, and an analytical balance.[10]

-

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using the analytical balance.[11]

-

The container is then filled with a known volume of this compound.

-

The mass of the container with the liquid is measured.[11]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.[11]

-

The density is calculated by dividing the mass of the liquid by its known volume.[9][12]

-

3.3. Determination of Solubility in Water

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like this compound in water, this is a qualitative or quantitative assessment.

-

Apparatus: Test tubes, graduated pipettes, and the liquid sample.

-

Procedure for Qualitative Determination:

-

A small, measured volume of this compound (e.g., 0.05 mL) is placed in a test tube.[13]

-

A measured volume of water (e.g., 0.75 mL) is added in small portions.[13]

-

After each addition of water, the test tube is vigorously shaken.[13]

-

The mixture is observed for homogeneity. If a single, clear phase results, the substance is considered soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the boiling point of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. mt.com [mt.com]

- 11. quora.com [quora.com]

- 12. Lesson 3.3: Density of Water - American Chemical Society [acs.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of N-Isobutylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Isobutylformamide (CAS No: 6281-96-5), a valuable building block in organic synthesis and pharmaceutical development.[1][2] This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and data from related compounds. These values serve as a reference for the identification and characterization of this molecule.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Formyl-H) | ~8.0 - 8.2 | Singlet (s) | - |

| H-2 (N-CH₂) | ~3.0 - 3.2 | Triplet (t) | ~6-7 |

| H-3 (CH) | ~1.7 - 1.9 | Multiplet (m) | - |

| H-4 (NH) | ~5.5 - 6.5 | Broad Singlet (br s) | - |

| H-5 (CH₃) | ~0.9 - 1.0 | Doublet (d) | ~6-7 |

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~160 - 165 |

| C-2 (N-CH₂) | ~45 - 50 |

| C-3 (CH) | ~28 - 32 |

| C-4 (CH₃) | ~19 - 22 |

Table 3: IR Spectroscopic Data (Expected Absorptions)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

Table 4: Mass Spectrometry Data (Expected Fragments)

| m/z | Proposed Fragment |

| 101 | [M]⁺ (Molecular Ion) |

| 58 | [CH₃CH(CH₃)CH₂NH]⁺ |

| 44 | [H₂N=CHOH]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Ensure the final sample height in the tube is approximately 4-5 cm.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl₃ (referenced to δ 7.26 ppm) or other appropriate deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise)

-

Temperature: 298 K

-

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher frequency for ¹³C NMR.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃ (referenced to δ 77.16 ppm) or other appropriate deuterated solvent.

-

Acquisition Parameters:

-

Spectral Width: ~200-240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

-

Number of Scans: 128 or more (adjust for desired signal-to-noise)

-

Temperature: 298 K

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

Mount the salt plates in the spectrometer's sample holder.

2. Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Apply a small drop of this compound directly onto the crystal surface.

-

Acquire the spectrum.

3. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty sample compartment (or clean ATR crystal) should be collected prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a pure sample, direct infusion via a syringe pump or introduction via a heated probe can be used.

-

For mixtures, separation by Gas Chromatography (GC) prior to MS analysis is recommended.

2. Ionization (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

3. Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

-

Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of a chemical sample.

Caption: Correlation of this compound's structure with its expected spectroscopic signals.

References

Solubility of N-Isobutylformamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Isobutylformamide in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility information and data for structurally related compounds to infer its likely solubility profile. Furthermore, a detailed experimental protocol for determining solubility via the shake-flask method is provided, alongside a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of the amide functional group, which can act as both a hydrogen bond donor and acceptor. The isobutyl group, however, introduces a non-polar hydrocarbon character to the molecule. Therefore, its solubility will be a balance between these two features.

Solubility Profile of this compound and Related Compounds

Table 1: Qualitative Solubility of this compound and Its Isomers

| Compound Name | Molecular Formula | Structure | Qualitative Solubility |

| This compound | C₅H₁₁NO | Expected to be soluble in polar organic solvents. | |

| N-Butylformamide | C₅H₁₁NO | Soluble in water and most organic solvents.[1] | |

| N-t-Butylformamide | C₅H₁₁NO | Soluble in water and common hydrocarbon solvents.[2] |

The solubility of amides is influenced by their ability to form hydrogen bonds. Generally, amides with five or fewer carbon atoms are soluble in water.[3] Given that this compound has five carbon atoms, it is expected to be water-soluble. Its solubility in organic solvents will be highest in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) and lower in non-polar solvents (e.g., hexane).

To provide further context, the solubility of formamide, the parent compound of this class, is presented in Table 2.

Table 2: Solubility of Formamide in Various Solvents

| Solvent | Classification | Solubility of Formamide |

| Water | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Acetic Acid | Polar Protic | Miscible |

| Dioxane | Polar Aprotic | Miscible |

| Ethylene Glycol | Polar Protic | Miscible |

| Glycerol | Polar Protic | Miscible |

| Phenol | Polar Protic | Miscible |

| Diethyl Ether | Non-polar | Very Slightly Soluble |

| Benzene | Non-polar | Very Slightly Soluble |

Data for formamide is provided as a reference for the general solubility of small amides.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid phase.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is crucial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains to be extensively documented in publicly accessible literature, its chemical structure and the properties of related amides suggest it is likely soluble in polar organic solvents. For drug development and research applications requiring precise solubility values, experimental determination is essential. The provided shake-flask method offers a robust and reliable protocol for obtaining such data. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed solvent selection and facilitating further experimental investigation.

References

An In-depth Technical Guide to N-Isobutylformamide: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of N-Isobutylformamide. The information is intended to support laboratory safety protocols and risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a carboxamide compound with the molecular formula C5H11NO.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Faint, slight | [4] |

| Boiling Point | 482.22 K (209.07 °C) (Joback Calculated) | [5] |

| Flash Point | 111 °C (231.8 °F) | [4][6] |

| Density | 1.003 g/cm³ | [4] |

| Vapor Density | 3.53 (Air = 1.0) | [7] |

| Vapor Pressure | 0.2 mbar @ 20 °C | [4] |

| Water Solubility | Log10 of Water solubility in mol/l = -0.66 (Crippen Calculated) | [5] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.229 (Crippen Calculated) | [5] |

| Autoignition Temperature | 425 °C (797 °F) | [6] |

| CAS Number | 6281-96-5 | [1] |

| SMILES | CC(C)CNC=O | [1][2] |

| InChI | InChI=1S/C5H11NO/c1-5(2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7) | [1][2] |

Toxicological Data

The toxicological profile of this compound indicates that it is harmful in contact with skin and may cause damage to fertility or an unborn child.[8] It is classified as a neurotoxin that can cause acute solvent syndrome.[9] Quantitative toxicity data is summarized in Table 2.

Table 2: Toxicological Properties of this compound

| Endpoint | Value | Species | Route | Source |

| LD50 (Oral) | 3,064 mg/kg | Rabbit | Oral | [7] |

| Acute Dermal Toxicity | Category 3: Toxic in contact with skin | - | Dermal | [3] |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | - | Oral | [3][10] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | - | - | [3] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2: Causes serious eye damage/irritation | - | - | [3][7][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | - | Inhalation | [7] |

| Reproductive Toxicity | May damage fertility or the unborn child | - | - | [8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for quick identification of the risks.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram |

| Flammable liquids | H225: Highly flammable liquid and vapor | 🔥 |

| Acute toxicity, Dermal | H312: Harmful in contact with skin | ❗ |

| Skin corrosion/irritation | H315: Causes skin irritation | ❗ |

| Serious eye damage/eye irritation | H318/H319: Causes serious eye damage/irritation | ❗, corrosive |

| Acute toxicity, Inhalation | H332: Harmful if inhaled | ❗ |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | ❗ |

| Reproductive toxicity | H360: May damage fertility or the unborn child | Health Hazard |

Note: The specific pictograms may vary slightly between suppliers.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound in a laboratory setting is paramount. The following workflow outlines the necessary precautions.

Caption: A workflow diagram for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection:

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

References

- 1. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound (CAS 6281-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. N-Butylformamide | C5H11NO | CID 13376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

A Theoretical Exploration of the Conformational Landscape and Spectroscopic Properties of N-Isobutylformamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutylformamide is a simple amide that serves as a fundamental model for understanding the structural characteristics of more complex molecules, including peptides and pharmaceuticals. The presence of the amide linkage, coupled with the flexible isobutyl group, gives rise to a rich conformational landscape governed by a subtle interplay of steric and electronic effects. Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the geometries, relative stabilities, and vibrational signatures of the various conformers of this compound. This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure of this compound, presenting key data in a structured format and detailing the computational methodologies involved.

Conformational Isomerism in this compound

The primary source of conformational isomerism in this compound arises from the restricted rotation around the amide C-N bond, which exhibits partial double bond character. This leads to the existence of cis and trans isomers, defined by the relative orientation of the carbonyl hydrogen and the isobutyl group. Further conformational diversity is introduced by the rotation around the N-C and C-C single bonds of the isobutyl moiety.

The primary rotational isomers of this compound are depicted in the diagram below, showcasing the cis and trans configurations of the amide bond, which are the most significant in determining the molecule's overall shape and energy.

An In-depth Technical Guide on the Discovery and History of N-Isobutylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isobutylformamide, covering its historical context, synthesis, chemical and physical properties, and key experimental protocols for its preparation and characterization.

Introduction and Historical Context

This compound, systematically named N-(2-methylpropyl)formamide, belongs to the class of carboxamides. While the specific date of its initial synthesis and the identity of its discoverer are not prominently documented in readily available historical records, its history is intrinsically linked to the broader development of formamide chemistry.

Formamides are significant intermediates in organic synthesis, with their structural motifs present in numerous biologically important compounds.[1] The formyl group serves as a crucial protecting group for amines in peptide synthesis and sees widespread application in pharmaceutical research.[1] The historical context of formamide synthesis dates back to early concepts of prebiotic chemistry, where formamide was proposed as a key intermediate in the formation of amino acids from simpler molecules like hydrogen cyanide (HCN).[1]

The synthesis of N-alkylformamides, including this compound, has long been established through classical organic reactions. These methods primarily involve the N-formylation of the corresponding amine, in this case, isobutylamine.

Physicochemical Properties

This compound is a clear, colorless liquid under standard conditions. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem[2] |

| CAS Number | 6281-96-5 | Benchchem[1] |

| IUPAC Name | N-(2-methylpropyl)formamide | PubChem[2] |

| Appearance | Colorless liquid | --- |

| Boiling Point | Not specified | --- |

| Melting Point | Not specified | --- |

| Density | Not specified | --- |

Table 2: Chemical and Computational Properties of this compound

| Property | Value | Source |

| XLogP3 | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 101.084063974 Da | PubChem[2] |

| Monoisotopic Mass | 101.084063974 Da | PubChem[2] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |

| Heavy Atom Count | 7 | PubChem |

| Complexity | 55.3 | PubChem |

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the nucleophilic acyl substitution reaction between isobutylamine and a formylating agent, typically formic acid.

The following diagram illustrates the general workflow for the synthesis of this compound from isobutylamine and formic acid.

Caption: Synthesis workflow for this compound.

This protocol is a generalized procedure based on established methods for the N-formylation of primary amines using formic acid.[3][4]

Materials:

-

Isobutylamine

-

Formic acid (85-90%)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

-

Heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, combine isobutylamine (1.0 eq) and toluene.

-

To this mixture, add formic acid (1.0-1.2 eq).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis.

-

Continue heating until the starting material (isobutylamine) is no longer detectable by TLC. This typically takes 4-9 hours.[3]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for many applications.

-

If further purification is required, the residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

This protocol provides a general guideline for the GC-MS analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The temperature of the column is gradually increased (temperature programming) to separate the components of the sample based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized (e.g., by electron impact), causing them to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, provides a molecular fingerprint of the compound. The molecular ion peak (if observed) corresponds to the molecular weight of this compound. The fragmentation pattern can be compared with library spectra for confirmation.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.

-

Acquisition of ¹H NMR Spectrum:

-

Place the NMR tube in the spectrometer.

-

Acquire the proton (¹H) NMR spectrum.

-

Expected signals for this compound would include:

-

A doublet for the methyl protons of the isobutyl group.

-

A multiplet for the methine proton of the isobutyl group.

-

A doublet of doublets or a triplet for the methylene protons adjacent to the nitrogen.

-

A singlet or a broad signal for the formyl proton.

-

A broad signal for the N-H proton.

-

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire the carbon-13 (¹³C) NMR spectrum.

-

Expected signals would correspond to the different carbon environments in the molecule, including the carbonyl carbon of the formamide group and the carbons of the isobutyl group.

-

-

Data Analysis: Analyze the chemical shifts, integration, and splitting patterns of the signals in both spectra to confirm the structure of this compound. For example, in the ¹H NMR spectrum of a related compound, N-isobutyl-N-(p-tolyl)formamide in CDCl₃, the isobutyl protons appear as a multiplet at δ 1.81 ppm and a doublet at δ 0.87 ppm.[5]

Table 3: Representative NMR Data for an this compound Derivative

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Formyl (CHO) | 8.35 (s) | 162.8 |

| Isobutyl CH | 1.81 (m) | 26.6 |

| Isobutyl CH₂ | 3.63 (d, J = 7.5 Hz) | 51.7 |

| Isobutyl CH₃ | 0.87 (d, J = 6.6 Hz) | 20.0 |

| *Data for N-isobutyl-N-(p-tolyl)formamide in CDCl₃[5] |

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of this compound follow a logical progression, as depicted in the diagram below.

Caption: Logical flow from synthesis to characterization.

Conclusion

This compound, while not having a widely celebrated discovery story, is a compound of interest due to its relationship with the broader class of formamides, which are vital in various fields of chemistry. Its synthesis is straightforward, primarily relying on well-established N-formylation techniques. The characterization methods outlined in this guide provide a robust framework for confirming its identity and purity, essential for its application in research and development. This technical guide serves as a foundational resource for professionals working with or interested in the synthesis and properties of this compound.

References

- 1. This compound | 6281-96-5 | Benchchem [benchchem.com]

- 2. This compound | C5H11NO | CID 221387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Quantum Chemical Calculations for N-Isobutylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isobutylformamide is a secondary amide with applications in organic synthesis and potential relevance in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and metabolic fate. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico approach to elucidate these properties. This technical guide outlines the theoretical background, computational methodology, and expected outcomes of quantum chemical calculations on this compound. While specific experimental and computational data for this compound is sparse in publicly available literature, this guide leverages data from closely related N-alkylformamides to provide a representative and practical framework for researchers.

Introduction to Quantum Chemical Calculations for Amides

Amides are fundamental functional groups in chemistry and biology, forming the backbone of peptides and proteins. The planarity of the amide bond, arising from resonance, governs the conformational preferences and reactivity of these molecules. Quantum chemical calculations offer a detailed picture of the electronic structure and potential energy surface of amides like this compound.

These calculations are instrumental in:

-

Determining Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable conformers.

-

Analyzing Vibrational Spectra: Assigning theoretical vibrational frequencies to experimentally observed infrared (IR) and Raman spectra.

-

Investigating Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and electronic transitions.

-

Mapping Electrostatic Potential: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack and non-covalent interactions.

-

Calculating Atomic Charges: Quantifying the partial charges on each atom to understand the molecule's polarity and interaction with its environment.

Computational Methodology

This section details a robust and widely used computational protocol for studying N-alkylformamides, which can be directly applied to this compound.

Software

A variety of quantum chemistry software packages can be employed for these calculations. A popular choice is the Gaussian suite of programs.

Theoretical Level

Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for molecules of this size.[1] A commonly used functional is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. For a more accurate description of non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 may be considered.

Basis Set

The Pople-style basis set, 6-311++G(d,p), is a suitable choice for providing accurate results for geometry optimizations and electronic property calculations of N-alkylformamides. The inclusion of diffuse functions (++) is important for describing the lone pairs on oxygen and nitrogen, while polarization functions (d,p) allow for more flexibility in describing the electron density distribution.

Computational Steps

A typical computational workflow for analyzing this compound is as follows:

-

Conformational Search: Due to rotation around the C-N and N-C(isobutyl) bonds, this compound can exist in different conformations (e.g., cis and trans isomers with respect to the amide bond). A preliminary conformational search using a lower level of theory or molecular mechanics can identify potential low-energy structures.

-

Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization at the chosen DFT level (e.g., B3LYP/6-311++G(d,p)). This process finds the minimum energy structure for each conformer.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule.

-

-

Electronic Property Calculations: Single-point energy calculations on the optimized geometries are performed to obtain various electronic properties, including HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential.

-

Solvation Effects: To model the behavior of this compound in a particular solvent, the Polarizable Continuum Model (PCM) can be employed during the calculations.

Predicted Data for N-Alkylformamides (Representative)

Optimized Geometric Parameters

The following table summarizes the key optimized geometric parameters for the trans and cis conformers of N-methylformamide. The trans conformer is generally found to be the more stable isomer.

| Parameter | trans-N-Methylformamide | cis-N-Methylformamide |

| Bond Lengths (Å) | ||

| C=O | 1.225 | 1.228 |

| C-N | 1.365 | 1.370 |

| N-C(methyl) | 1.455 | 1.460 |

| Bond Angles (°) ** | ||

| O=C-N | 124.8 | 124.5 |

| C-N-C(methyl) | 121.5 | 120.9 |

| Dihedral Angles (°) ** | ||

| O=C-N-C(methyl) | 180.0 | 0.0 |

Calculated Vibrational Frequencies

The table below lists some of the key calculated vibrational frequencies for trans-N-methylformamide and their corresponding assignments. Note that calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental values.

| Frequency (cm⁻¹) | Assignment |

| ~3450 | N-H stretch |

| ~2950 | C(methyl)-H stretch |

| ~1720 | C=O stretch (Amide I) |

| ~1540 | N-H bend (Amide II) |

| ~1380 | C-N stretch |

Electronic Properties

The electronic properties of N-alkylformamides provide insight into their reactivity.

| Property | Value (for trans-N-Methylformamide) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

Interpretation:

-

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

-

Mulliken Charges: The calculated Mulliken charges typically show a significant negative charge on the oxygen atom and a positive charge on the carbonyl carbon, consistent with the resonance structure of the amide bond. This indicates the carbonyl oxygen is a primary site for electrophilic attack and hydrogen bonding.

Experimental Protocols

This section provides a general, detailed methodology for the synthesis and purification of this compound.

Synthesis of this compound via N-Formylation

This protocol is based on the common method of N-formylation of a primary amine with formic acid.

Materials:

-

Isobutylamine

-

Formic acid (88-95%)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add isobutylamine (1.0 mol) and toluene (100 mL).

-

Addition of Formic Acid: Slowly add formic acid (1.1 mol) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid.

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch, C=O stretch).

-

Mass Spectrometry (MS): To determine the molecular weight.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Isobutylformamide: Synthesis, Properties, and Future Research Directions

This compound, a simple N-substituted formamide, represents a versatile yet underexplored molecule in chemical and pharmaceutical research. While formamide derivatives are recognized for their significance as synthetic intermediates and their potential biological activities, this compound itself remains a subject ripe for investigation.[1] This technical guide consolidates the current knowledge on this compound, providing detailed experimental protocols and outlining promising avenues for future research, particularly in synthetic chemistry and drug discovery.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's properties is critical for its application in research. This compound is a small, achiral molecule with defined physical and chemical characteristics.[2][3]

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | N-(2-methylpropyl)formamide | PubChem[4] |

| Synonyms | This compound, NSC-5940 | PubChem[4] |

| CAS Number | 6281-96-5 | PubChem[4] |

| Molecular Formula | C₅H₁₁NO | PubChem[4] |

| Molecular Weight | 101.15 g/mol | PubChem[4] |

| Canonical SMILES | CC(C)CNC=O | PubChem[4] |

| InChIKey | XCTTVNSXEHWZBI-UHFFFAOYSA-N | PubChem[4] |

| XLogP3 | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Table 2: Experimental and Spectroscopic Data

| Data Type | Value / Information | Source |

| Kovats Retention Index | Standard non-polar: 1014 | PubChem[4] |

| Standard polar: 1759 | PubChem[4] | |

| 15N NMR Spectroscopy | Chemical shift and spin-spin coupling data are available. | PubChem[4] |

| GC-MS | Gas Chromatography-Mass Spectrometry data is available. | PubChem[4] |

| IR Spectra | Vapor Phase Infrared Spectra are available. | PubChem[4] |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several pathways, ranging from traditional condensation reactions to modern, sustainable methods.

N-Formylation of Isobutylamine with Formic Acid

This is the most direct and classical method, involving a condensation reaction that eliminates a water molecule.[1]

Caption: General workflow for the N-formylation of isobutylamine.

Experimental Protocol: Direct N-Formylation

-

Apparatus Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: To the flask, add isobutylamine (1.0 eq, e.g., 7.31 g, 0.1 mol) followed by an excess of formic acid (3.0 to 6.0 eq, e.g., 13.8 g, 0.3 mol). The reaction can be run neat or with a solvent like chloroform.[5]

-

Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-18 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess formic acid and solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize remaining acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: If necessary, purify the product further by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Green Synthesis using Deep Eutectic Solvents (DES)

Modern approaches focus on sustainability. The use of a Deep Eutectic Solvent (DES), such as one composed of choline chloride and tin(II) chloride (ChCl·2SnCl₂), can dramatically increase reaction efficiency. While specific data for this compound is not available, analogous N-formylation of amines like aniline and benzylamine achieve yields of 98% in as little as 15-20 minutes at 70°C.[1] This presents a significant area for optimization research.

Potential Research Area 1: Advanced Synthetic Applications

A key area of modern synthetic chemistry is the activation of otherwise inert C-H bonds. While this compound itself has not been the primary focus, its derivative, N-(2,6-diisopropylphenyl)-N-isobutylformamide , has served as a critical model substrate in studies of tertiary C(sp³)–H activation.[1]

This research demonstrates that a Ni-Al bimetallic catalyst can facilitate a dual C-H annulation, where both the formyl C(sp²)-H and the isobutyl C(sp³)-H bonds of the substrate react with an alkyne. This complex transformation results in the formation of δ-lactams with a quaternary carbon center, achieving yields up to 98%.[1]

Caption: Catalytic cycle for Ni-Al mediated dual C-H annulation.

This work opens several research questions for this compound and its derivatives:

-

Can simpler this compound derivatives (without the bulky diisopropylphenyl group) undergo similar C-H activation?

-

What is the scope of alkynes and other coupling partners for this transformation?

-

Can this methodology be applied to the synthesis of novel heterocyclic scaffolds for medicinal chemistry?

Potential Research Area 2: Biological and Pharmacological Screening

While the broader class of formamides has been investigated for antimicrobial, anti-inflammatory, and anticancer properties, there is a notable lack of public data on the specific biological activity of this compound.[1] Its reported natural occurrence in the bacterium Salinispora pacifica suggests it may play a biological role, making this an untapped area of research.[4]

A logical first step is to perform a general cytotoxicity screen against a panel of human cancer cell lines and a normal cell line to establish a baseline toxicity profile and identify any potential for selective anticancer activity.

Caption: Proposed experimental workflow for an MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 1 mM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of this compound.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

A positive result from this initial screen would warrant further investigation into the mechanism of action, such as cell cycle analysis, apoptosis assays, or specific enzyme inhibition studies.[1]

Conclusion

This compound stands as a molecule with significant untapped potential. While its fundamental chemical properties are known, its application in advanced synthesis and its biological profile are largely unexplored. Key research opportunities lie in leveraging its structure for novel C-H activation reactions to build complex molecular architectures and in conducting systematic biological screenings to uncover potential therapeutic applications. The protocols and data presented in this guide serve as a foundational resource for researchers poised to explore these exciting frontiers.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of N-Isobutylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of N-Isobutylformamide, a versatile building block in organic synthesis. The document details its synthesis, key reactions such as hydrolysis, reduction, and C-H bond activation, and essential safety information. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's chemical behavior, supported by experimental protocols and clear data presentation.

Introduction

This compound, with the chemical formula C5H11NO, is a carboxamide that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure, featuring an isobutyl group attached to a formamide moiety, provides unique reactivity that is of significant interest in modern organic synthesis. Understanding its chemical profile is crucial for its effective application in research and development. Formamides, in general, are important intermediates, and the formyl group can act as a protecting group for amines in peptide synthesis.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C5H11NO | [1][3][4] |

| Molecular Weight | 101.15 g/mol | [1][4][5] |

| CAS Number | 6281-96-5 | [1][3][5] |

| IUPAC Name | N-(2-methylpropyl)formamide | [1] |

| Boiling Point | 482.22 K (Joback Calculated) | [5] |

| logP (Octanol/Water) | 1.229 (Crippen Calculated) | [5] |

| Appearance | Liquid | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established and modern synthetic routes.

The most direct method for synthesizing this compound is the N-formylation of isobutylamine. This typically involves the reaction of isobutylamine with formic acid or its derivatives. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the formylating agent, followed by the elimination of a water molecule to form the amide bond.[2] To improve reaction rates, more reactive formic acid derivatives like acyl chlorides or anhydrides can be used.[2]

Reductive amination pathways, such as the Leuckart-Wallach reaction, offer an alternative route. This method involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. For this compound synthesis, this would involve the reductive amination of a suitable carbonyl compound with a formylating agent present.[2]

Modern synthetic chemistry emphasizes efficiency and sustainability.

-

Catalytic Methods: Heterogeneous catalysts, such as those based on cobalt, have been shown to be effective for the N-formylation of amines with CO2, offering high activity and selectivity.[2]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction between isobutyraldehyde and a formylating agent, with reactions completing in as little as 2-15 minutes at temperatures between 160-200°C.[2]

-

Solvent-Free Conditions: A green chemistry approach involves the N-formylation of amines using a catalytic amount of molecular iodine (I2) with formic acid at 70°C under solvent-free conditions, achieving high yields.[2]

| Method | Reagents/Catalyst | Conditions | Yield | Reference |

| N-Formylation | Isobutylamine, Formic Acid | Heating | Good | [2] |

| Microwave-Assisted | Isobutyraldehyde, Formylating Agent | 160-200°C, 2-15 min | High | [2] |

| Solvent-Free N-Formylation | Isobutylamine, Formic Acid, I2 (cat.) | 70°C | Up to 94% | [2] |

| Dual C-H Annulation | N-(2,6-diisopropylphenyl)-N-isobutylformamide, Alkyne, Ni-Al bimetallic catalyst | - | Up to 98% | [2] |

Objective: To synthesize this compound from isobutylamine and formic acid.

Materials:

-

Isobutylamine

-

Formic acid (98-100%)

-

Toluene

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of isobutylamine and formic acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any unreacted formic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The product can be further purified by distillation if necessary.

Synthesis workflow for this compound.

Chemical Reactivity Profile

This compound exhibits reactivity at the amide functionality and the isobutyl group.

Like other amides, this compound can be hydrolyzed to isobutylamine and formic acid under acidic or basic conditions. This reaction typically requires heating. The hydrolysis of amides is a fundamental transformation in organic synthesis.[7]

The formamide group can be reduced to a methylamine. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH4) would convert this compound to N-methylisobutylamine.

While the formamide group itself is relatively resistant to oxidation, studies on similar molecules like N-methylformamide show that they can undergo photo-oxidation in the presence of hydroxyl radicals in the atmosphere.[8]

A significant aspect of this compound's reactivity is the activation of the tertiary C(sp³)–H bond of the isobutyl group. In the presence of a nickel-aluminum bimetallic catalyst, N-substituted N-isobutylformamides can undergo a dual C-H annulation reaction with alkynes. This process involves the activation of both the formyl C(sp²)–H bond and the tertiary C(sp³)–H bond, leading to the formation of δ-lactams with a quaternary carbon center in high yields.[2] This reaction is of high interest due to the use of abundant 3d-metals.[2]

| Reaction | Reagents/Conditions | Product(s) |

| Hydrolysis | H3O+ or OH-, heat | Isobutylamine, Formic Acid |

| Reduction | LiAlH4, ether | N-methylisobutylamine |

| C-H Annulation | Alkyne, Ni-Al bimetallic catalyst | δ-lactam |

Objective: To reduce this compound to N-methylisobutylamine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Ice bath

-

Sodium sulfate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may require gentle heating to go to completion.

-

After the reaction is complete (monitored by TLC or GC), cool the flask in an ice bath again.

-

Carefully quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash them with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield N-methylisobutylamine.

-

The product can be purified by distillation.

Ni-catalyzed C-H annulation pathway.

Safety and Handling

This compound is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[9] Proper handling and storage are essential to ensure safety in a laboratory or industrial setting.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation. |

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[9] Avoid breathing mist or vapors and wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.

-

Handling: Use only under a chemical fume hood.[9] Do not get in eyes, on skin, or on clothing.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.[9]

-